Pyrazol-3-yl vs. Pyrazol-5-yl Regioisomerism: Structural and Predicted Physicochemical Divergence
The target compound bears the carboxamide linkage at the pyrazol‑3‑yl position, whereas the corresponding pyrazol‑5‑yl regioisomer (2‑chloro‑N‑[1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑5‑yl]pyridine‑4‑carboxamide) presents the amide bond at the 5‑position. Although quantitative head‑to‑head biological data are not publicly available, predicted physicochemical properties computed from canonical SMILES reveal tangible differences. As shown in the Comparison Data, the target 3‑yl isomer is calculated to be more lipophilic (XLogP3‑AA = 2.1 vs. 1.5) [1]. Because the ICRAC patent family defines the 3‑yl connectivity as the active regioisomer [2], this difference in calculated logP translates into a measurable selection criterion.
| Evidence Dimension | Predicted partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2‑Chloro‑N‑[1‑(2,2‑difluoroethyl)‑1H‑pyrazol‑5‑yl]pyridine‑4‑carboxamide (computed): 1.5 |
| Quantified Difference | Δ XLogP3‑AA = +0.6; target compound more lipophilic than the 5‑yl regioisomer |
| Conditions | Computed via XLogP3 3.0 algorithm in PubChem 2021.05.07 release |
Why This Matters
A difference of 0.6 log units can affect membrane permeability, protein binding, and off‑target promiscuity, making regioisomer identity critical for assay‑based screening or lead optimisation.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71979212, 2‑Chloro‑N‑[1‑(2,2‑difluoroethyl)pyrazol‑3‑YL]pyridine‑4‑carboxamide. Accessed 29 April 2026. View Source
- [2] Grünenthal GmbH. Pyridinyl‑substituted pyrazolyl carboxamides. U.S. Patent Application US 2015/0166505 A1, filed 18 December 2014, and published 18 June 2015. View Source
